N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide features a benzodioxin core linked to a 4-ethyl-2-oxomorpholin-3-yl group via an acetamide bridge. The ethyl substituent at the 4-position of the morpholinone may influence lipophilicity and pharmacokinetic properties .
Spectral data for simpler analogs, such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, reveal characteristic NMR signals (e.g., δ 7.08 ppm for NH, δ 4.20 ppm for benzodioxin methylene protons) and a molecular formula of C10H11NO3 (MW: 193.2 g/mol) .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-2-18-5-6-23-16(20)12(18)10-15(19)17-11-3-4-13-14(9-11)22-8-7-21-13/h3-4,9,12H,2,5-8,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBIXWHUWGXUEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(=O)C1CC(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide typically involves multi-step organic reactions. The starting materials may include 1,4-benzodioxin derivatives and morpholine derivatives. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the benzodioxin moiety.
Amide bond formation: to link the morpholine derivative with the benzodioxin derivative.
Purification steps: such as recrystallization or chromatography to obtain the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: to enhance reaction rates.
Solvent selection: to improve solubility and reaction efficiency.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Interference with metabolic or signaling pathways to exert its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Benzodioxin and Acetamide Moieties
Table 1: Key Structural and Physicochemical Comparisons
Morpholinone Derivatives
- 4-Ethyl vs. 4-Acetyl Morpholinone: The ethyl group in the target compound likely enhances lipophilicity compared to the acetylated morpholinone in 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide . This substitution may improve membrane permeability but reduce hydrogen-bonding capacity.
- Methylsulfonyl vs.
Benzodioxin Hybrids
- Flavone-Dioxane Hybrids: Compounds like 3',4'(1",4"-dioxino) flavone exhibit antihepatotoxic activity by reducing SGOT/SGPT levels, comparable to silymarin . The benzodioxin moiety here synergizes with the flavonoid core for hepatoprotection, whereas the target compound’s morpholinone may target different pathways.
- Coumarin Derivatives: Schiff bases (e.g., 7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one) show structural novelty but lack explicit activity data, highlighting the variability in benzodioxin applications .
Structure-Activity Relationship (SAR) Insights
- Antihepatotoxic Activity : Hydroxy methyl groups on dioxane-flavone hybrids (e.g., 4g in ) enhance activity, suggesting polar substituents improve target engagement. The target compound’s ethyl group may prioritize lipophilicity over polarity, shifting therapeutic utility.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a benzodioxin moiety and a morpholine derivative, which are significant for its biological interactions.
The biological activity of this compound has been linked to several mechanisms:
- Acetylcholinesterase (AChE) Inhibition : Similar compounds have demonstrated AChE inhibitory activity, which is crucial for neuroprotective effects in various neurological disorders .
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This has been observed in related compounds that mitigate oxidative damage in experimental models .
- Neuroprotective Effects : Compounds with similar structures have shown potential in protecting neuronal cells from damage induced by oxidative stress and neurotoxicity .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| AChE Inhibition | Significant inhibition observed | |
| Antioxidant Activity | Effective in reducing oxidative stress | |
| Neuroprotection | Protective effects against neurotoxicity |
Case Studies
- Neuroprotective Study : A study evaluated the neuroprotective effects of a structurally similar compound on irradiated mice. Results showed a significant decrease in markers of oxidative stress and improved behavioral outcomes post-treatment .
- Toxicity Assessment : In acute toxicity studies, related compounds exhibited relatively low toxicity profiles (LD50 > 300 mg/kg), suggesting a favorable safety margin for further development .
Q & A
Basic: What are the key steps in synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide?
The synthesis involves multi-step reactions starting with functionalization of the benzodioxin core. A common approach includes:
- Step 1 : Reacting 2,3-dihydrobenzo[1,4]dioxin-6-amine with acyl chlorides (e.g., bromoacetyl chloride) under basic conditions (e.g., Na₂CO₃) to form intermediates .
- Step 2 : Coupling the intermediate with morpholinone derivatives. Reaction conditions (e.g., DMF as solvent, controlled pH/temperature) are critical to avoid by-products .
- Purification : Thin-layer chromatography (TLC) monitors progress, followed by recrystallization or column chromatography for final purification .
Basic: How is structural characterization performed for this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., δ 7.69 ppm for amide protons, δ 168.6 ppm for carbonyl carbons) .
- Mass Spectrometry : ESI/APCI(+) identifies molecular ions (e.g., [M+H]⁺ at m/z 347) and fragmentation patterns .
- IR Spectroscopy : Bands at ~1650 cm⁻¹ confirm amide C=O stretching .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Statistical experimental design (DoE) minimizes trial-and-error:
- Variables : Temperature (40–80°C), solvent polarity (DMF vs. dichloromethane), and base stoichiometry (Na₂CO₃) are optimized .
- Response Surface Methodology : Models interactions between parameters (e.g., excess acetyl chloride improves acylation efficiency by 30% in ) .
- Validation : Replicate runs under optimal conditions ensure reproducibility .
Advanced: What computational methods support reaction pathway analysis?
Quantum chemical calculations (e.g., density functional theory) predict:
- Reaction Barriers : Energy profiles for morpholinone ring formation .
- Transition States : Identify intermediates in amide bond coupling .
- In Silico Screening : Prioritize synthetic routes using ICReDD’s reaction path search algorithms .
Advanced: How does the compound interact with biological targets?
Mechanistic studies focus on:
- Enzyme Inhibition : Morpholinone derivatives inhibit kinases (e.g., PI3K) via H-bonding with active-site residues .
- Receptor Modulation : Benzodioxin moieties may interact with G-protein-coupled receptors (GPCRs) .
- In Vitro Assays : Dose-response curves (IC₅₀ values) and selectivity profiling against related enzymes .
Advanced: How to resolve contradictions in spectral data or bioactivity results?
- Cross-Validation : Combine NMR, MS, and X-ray crystallography to confirm structural assignments .
- Replicate Experiments : Eliminate batch variability (e.g., impurity profiles in vs. 7) .
- Meta-Analysis : Compare bioactivity data across structurally analogous compounds (e.g., fluorobenzoyl vs. methoxyphenyl derivatives) .
Basic: What functional groups dictate reactivity and stability?
- Benzodioxin Core : Electron-rich aromatic system prone to electrophilic substitution .
- Morpholinone Ring : Lactam group participates in ring-opening reactions under acidic conditions .
- Acetamide Linker : Hydrolytically stable but susceptible to enzymatic cleavage in biological systems .
Advanced: What strategies address solubility challenges in pharmacological studies?
- Co-Solvents : Use DMSO-water mixtures for in vitro assays .
- Prodrug Design : Introduce phosphate esters at the morpholinone oxygen to enhance aqueous solubility .
- Solid Dispersion : Formulate with polymers (e.g., PVP) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
